molecular formula C12H16BrNO2S B11823215 Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-

Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-

Cat. No.: B11823215
M. Wt: 318.23 g/mol
InChI Key: WVEFTEZZHQMKFR-HTQZYQBOSA-N
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Description

This compound is a carbamate derivative featuring a cyclopropane core with (1R,2R) stereochemistry, a 5-bromo-2-thienyl substituent, and a tert-butyl ester protecting group. The "rel-" designation specifies relative stereochemistry, though absolute configuration may require further validation. The bromothienyl moiety introduces electron-withdrawing and lipophilic characteristics, making it relevant in pharmaceutical intermediates or agrochemicals .

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1

InChI Key

WVEFTEZZHQMKFR-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(S2)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel- typically involves the reaction of a cyclopropylamine derivative with a brominated thiophene compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the brominated thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce a de-brominated thiophene compound.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry
    • The structural features of this compound suggest it could have significant implications in drug discovery. The presence of the bromothiophene moiety is known to enhance the biological activity of compounds by improving their interaction with biological targets.
    • Research indicates that carbamic acid derivatives often exhibit diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. This specific compound may share similar properties due to its structural characteristics.
  • Biological Activity Studies
    • Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary findings suggest potential applications in:
      • Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties.
      • Anticancer Activity : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Synthesis of Related Compounds
    • The synthesis pathways of carbamic acids typically involve nucleophilic attacks leading to the formation of ureas or esters. This compound can serve as a precursor for synthesizing related compounds that may possess enhanced biological activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Stereochemical Variants

  • CAS 265988-00-9: (1R,2S)-2-aminocyclopropyl analog. Key Difference: Stereochemistry at the cyclopropane C2 position.
  • CAS 265987-99-3: (1R,2R)-2-aminocyclopropyl analog. Similarity: Matches the target compound’s stereochemistry but lacks the bromothienyl group. This absence reduces molecular weight (MW) and lipophilicity, impacting bioavailability .

Cyclopropane vs. Cyclopentane Derivatives

  • rel-1,1-Dimethylethyl N-[(1R,2R)-2-aminocyclopentyl]carbamate (CAS 365996-21-0): Structural Difference: Cyclopentane ring instead of cyclopropane. Properties: Higher MW (200.28 vs. ~300–350 estimated for the target), lower XLogP3 (1 vs. higher for bromothienyl), and increased hydrogen-bonding capacity (2 donors, 3 acceptors) .

Functional Group Modifications

  • CAS 171550-08-6: Contains an ethenyl group on the cyclopropane. Molecular Formula: C₁₀H₁₇NO₂ (MW 183.25). Impact: The ethenyl group increases reactivity (e.g., susceptibility to oxidation) but reduces steric bulk compared to the bromothienyl group .
  • CAS 172720-97-7: Features a hydroxymethylcyclopentenyl group.

Table 1: Key Data for Target Compound and Analogs

Compound (CAS) Molecular Formula MW XLogP3 Stereochemistry Notable Features
Target Compound ~C₁₃H₁₇BrNO₂S* ~350 ~3.5 (1R,2R), rel- Bromothienyl enhances lipophilicity
265987-99-3 C₈H₁₄N₂O₂ 170.21 0.9 (1R,2R) Lacks bromothienyl; lower toxicity
365996-21-0 C₁₀H₂₀N₂O₂ 200.28 1.0 (1R,2R) Cyclopentane ring; higher H-bonding
171550-08-6 C₁₀H₁₇NO₂ 183.25 2.1 (1R,2S) Ethenyl group; reactive site

*Estimated based on structural analogs.

Biological Activity

Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel- (CAS Number: 1379466-13-3) is a synthetic compound notable for its unique cyclopropyl structure and the presence of a bromothiophene moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C₁₂H₁₆BrNO₂S
  • Molar Mass : 318.23 g/mol
  • Density : 1.45 g/cm³
  • Structure : The compound features a cyclopropyl group linked to a bromothiophene ring, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that carbamic acid derivatives often exhibit antimicrobial activity. The structural characteristics of carbamic acid, particularly the presence of the bromothiophene moiety, suggest potential efficacy against various microbial strains. Comparative studies with similar compounds have shown varying degrees of antimicrobial effectiveness.

Compound NameStructure FeaturesBiological ActivityNotes
Carbamic acid, N-[[(1S)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl esterSimilar cyclopropyl structureAntimicrobialShares structural similarities but different substituents
Carbamic acid, N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-(2,2-dimethylamino)-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]-, 1,1-dimethylethyl esterContains thiadiazoleAnticancerDifferent core structure but similar functional groups
Benzeneacetic acid, 3-amino-4-fluoro-, ethyl esterAromatic ring systemDiverse biological activitiesDifferent core but shares ester functionality

Cytotoxicity and Anticancer Potential

The anticancer potential of carbamic acid derivatives has been explored in various studies. Compounds with similar structures have been tested for cytotoxic effects on cancer cell lines. For instance, carbacyclins with bicyclic substituents demonstrated significant anticancer activity by inducing apoptosis in targeted cancer cells . The unique structural features of carbamic acid may enhance its ability to interact with cellular targets involved in cancer progression.

The biological activity of carbamic acid derivatives can be attributed to several mechanisms:

  • Nucleophilic Attack : The carbonyl carbon in carbamic acids is susceptible to nucleophilic attack by amines or alcohols, leading to the formation of ureas or esters that may exhibit biological activity.
  • Interaction with Receptors : Compounds containing cyclopropyl groups have been shown to interact with various receptors in biological systems. For example, some derivatives act as ligands for histamine receptors .
  • Antioxidant Activity : Certain studies suggest that compounds with thiophene rings may possess antioxidant properties that contribute to their biological efficacy.

Study on Antiplatelet Aggregation

A study examining the effects of structurally related compounds on platelet aggregation found that specific carbacyclins showed significant inhibition of collagen-induced aggregation in rat platelets. This suggests potential applications in cardiovascular therapeutics .

In Vivo Studies on Blood Pressure Regulation

In vivo experiments demonstrated that some carbamic acid derivatives could effectively reduce systemic blood pressure in anesthetized rats. This highlights their potential use in managing hypertension .

Q & A

Q. What synthetic methodologies are recommended for preparing this carbamic acid derivative with high stereochemical fidelity?

  • Methodological Answer : The synthesis of this cyclopropane-containing carbamate requires careful control of stereochemistry. A multi-step approach is recommended:

Cyclopropanation : Use transition-metal-catalyzed methods (e.g., rhodium or palladium) to form the (1R,2R)-cyclopropyl scaffold. Chiral auxiliaries or ligands can enforce stereoselectivity.

Bromothienyl Incorporation : Introduce the 5-bromo-2-thienyl group via Suzuki-Miyaura coupling, ensuring regioselectivity and retention of stereochemistry .

Carbamate Formation : React the cyclopropyl amine with tert-butyl chloroformate under anhydrous conditions. Monitor reaction progress via TLC or HPLC to prevent racemization .
Validation : Characterize intermediates using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm stereochemistry and purity .

Q. How can researchers optimize chromatographic separation for this compound and its diastereomers?

  • Methodological Answer :
  • Column Choice : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC.
  • Mobile Phase : A gradient of hexane/isopropanol (90:10 to 70:30) with 0.1% trifluoroacetic acid improves resolution of diastereomers.
  • Detection : UV at 254 nm (for the bromothienyl group) and LC-MS for mass confirmation .
    Note : Baseline separation may require multiple runs or preparative-scale HPLC for enantiomerically pure fractions.

Advanced Research Questions

Q. What biocatalytic strategies can enhance enantioselective synthesis of the cyclopropane core?

  • Methodological Answer : Rhodococcus strains (e.g., R. erythropolis SC 13845) express toluene dioxygenase or monooxygenase enzymes that catalyze stereospecific cyclopropanation or hydroxylation. For example:
  • Enzymatic Cyclopropanation : Incubate styrene derivatives with Rhodococcus sp. MB 5655 to yield cis-(1S,2R) diastereomers (>99% ee) .
  • Reaction Optimization : Use biphasic systems (aqueous/organic) to stabilize the enzyme and substrate. Monitor conversion via chiral GC or NMR .
    Limitation : Substrate specificity may require protein engineering for non-natural analogs.

Q. How should researchers address contradictory data in stereochemical assignments from NMR and X-ray crystallography?

  • Methodological Answer :
  • NMR Analysis : Perform 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to identify spatial proximities. The cyclopropane ring’s coupling constants (J1,2J_{1,2}) should align with (1R,2R) configuration (typically J=46HzJ = 4–6 \, \text{Hz}) .
  • X-ray Crystallography : If crystal structure data conflicts with NMR, re-examine crystal packing effects or solvent inclusion artifacts. Use density functional theory (DFT) calculations to validate preferred conformers .
    Case Study : In , enzymatic products were confirmed via X-ray, but NMR data for similar compounds in required DFT validation.

Q. What computational tools are effective for predicting the stability of the tert-butyl carbamate group under varying pH conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrolysis kinetics. The tert-butyl group’s steric bulk reduces water accessibility, delaying hydrolysis at pH 7–7.
  • pKa Prediction : Tools like MarvinSketch estimate the carbamate’s pKa (~12.5), indicating stability in neutral buffers but susceptibility to base-catalyzed degradation .
    Experimental Validation : Compare simulated half-lives with empirical stability studies in PBS (pH 7.4) and carbonate buffer (pH 10).

Data Analysis & Structural Analogues

Q. How do structural modifications (e.g., bromothienyl vs. cyanophenyl) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the 5-bromo-2-thienyl group with analogs (e.g., 4-cyanophenyl from ) and test activity in target assays (e.g., enzyme inhibition).
  • Electrostatic Effects : The bromothienyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets, while cyanophenyl improves solubility.
    Data Comparison : ’s analogue showed reduced metabolic stability but higher affinity for serine hydrolases, suggesting trade-offs in design .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct carbamate formation at 0–5°C to minimize thermal racemization.
  • Protic Solvent Avoidance : Use DCM or THF instead of alcohols to prevent acid/base-mediated epimerization.
  • In Situ Monitoring : Employ inline IR or Raman spectroscopy to detect chiral inversion early .

Contradictory Evidence Resolution

Q. How to resolve discrepancies in reported boiling points or densities for similar carbamates?

  • Methodological Answer :
  • Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., ’s enzymatic studies) vs. vendor catalogs (e.g., ’s predicted properties). Prioritize experimentally determined values.
  • Reproducibility Tests : Replicate synthesis and characterization under cited conditions. For example, ’s predicted boiling point (253.4°C) may vary with impurities .

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